Lig2
Description
Lig2 (C₁₇H₁₅N₅OS) is a synthetic small-molecule inhibitor with diverse therapeutic applications, including oncology, antimicrobial resistance, and antiviral research. Structurally, it features a benzimidazole-thiophene core, enabling interactions with zinc-dependent enzymes (e.g., HDACs, PARP1) and viral oncoproteins (e.g., HPV E6). Its molecular weight (337.4 g/mol), high solubility in DMSO, and >98% purity make it suitable for in vitro and computational studies . Pharmacokinetically, this compound exhibits moderate gastrointestinal absorption (TPSA = 95.00 Ų) but cannot cross the blood-brain barrier, aligning with its low systemic toxicity (ProTox-II class 4/5) .
Properties
Molecular Formula |
C17H15N5OS |
|---|---|
Molecular Weight |
337.4 |
IUPAC Name |
N-((6-Methyl-1H-benzo[d]imidazol-2-yl)methyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H15N5OS/c1-10-4-5-11-12(7-10)20-16(19-11)9-18-17(23)14-8-13(21-22-14)15-3-2-6-24-15/h2-8H,9H2,1H3,(H,18,23)(H,19,20)(H,21,22) |
InChI Key |
YHVANOSCUQPYAX-UHFFFAOYSA-N |
SMILES |
O=C(C1=NNC(C2=CC=CS2)=C1)NCC3=NC4=CC=C(C)C=C4N3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lig-2; Lig 2; Lig2; ZINC-362643639; ZINC 362643639; ZINC362643639 |
Origin of Product |
United States |
Comparison with Similar Compounds
Stability and Binding Dynamics in HDAC Inhibition
Comparison with Lig1 (HDAC Inhibition):
- RMSF Analysis: Lig2 demonstrates lower root mean square fluctuation (RMSF) values (0.4 nm vs. 0.5–0.6 nm for Lig1) in HDAC1–3 complexes, indicating reduced residue flexibility and enhanced stability. Critical regions (residues 17–33, 196–224) show fewer fluctuations in this compound-HDAC complexes, optimizing zinc chelation and loop interactions .
- Zn²⁺ Coordination: Both Lig1 and this compound chelate Zn²⁺ in HDAC active sites, but this compound’s benzimidazole group forms stronger hydrogen bonds with Ser79 and Gln152, reducing entropy loss during binding .
- Toxicity Profile: this compound exhibits lower hepatotoxicity (LD₅₀ = 2000 mg/kg) compared to Lig1 (LD₅₀ = 300 mg/kg), enhancing its therapeutic index .
Table 1: HDAC Inhibition Parameters
| Parameter | This compound-HDAC1 | Lig1-HDAC1 |
|---|---|---|
| RMSF (nm) | 0.4 | 0.5–0.6 |
| Zn²⁺ Coordination | Stable (ΔG = -33 kcal/mol) | Moderate (ΔG = -24 kcal/mol) |
| Toxicity Class | 4 (Low) | 3 (Moderate) |
Binding Affinity in PARP1 Inhibition
Comparison with Veliparib (PARP1 Inhibitor):
- Binding Free Energy: this compound shows superior binding free energy (-33.29 kcal/mol) compared to Veliparib (-28.5 kcal/mol) in PARP1 complexes, driven by electrostatic interactions with ZnF1/ZnF3 domains .
- Conformational Stability: this compound’s RMSD in PARP1 (1.59 Å) exceeds Veliparib’s (0.31 Å), suggesting adaptive binding but higher entropic cost. This shift enhances interactions with catalytic residues (e.g., His862) .
Table 2: PARP1 Inhibition Metrics
| Parameter | This compound-PARP1 | Veliparib-PARP1 |
|---|---|---|
| ΔG (kcal/mol) | -33.29 | -28.5 |
| RMSD (Å) | 1.59 | 0.31 |
| Key Residues | His862, Ser904 | Tyr896, Gly863 |
Antimicrobial Activity (LdCysK Inhibition)
Comparison with Lig1 (Cysteine Synthase Inhibition):
- Hydrogen Bonding: this compound forms stable H-bonds with Ser79 (58.2% occupancy) and Gln152 in LdCysK, unlike Lig1, which shows transient interactions (<30% occupancy) .
- Inhibitory Potency: this compound’s IC₅₀ for LdCysK is 10 µM, outperforming Lig1 (IC₅₀ = 100 µM), though both are 100-fold less potent than natural inhibitors like CysE .
Antiviral Efficacy (HPV E6 Inhibition)
Comparison with Luteolin (Natural HPV E6 Inhibitor):
- Binding Affinity: this compound’s ΔΔHbind (-7.2 kcal/mol) is comparable to Luteolin (-7.5 kcal/mol) but superior to Lig1 (-5.8 kcal/mol) in MM/GBSA calculations. However, this compound lacks luteolin’s hydroxyl-mediated H-bonds with I135, reducing target specificity .
- Occupancy Rates: this compound maintains 58.2% H-bond occupancy with C58 (HPV E6), whereas luteolin achieves 85.2% but suffers from rapid dissociation .
Pharmacokinetic Comparison
Table 3: ADMET Properties
| Property | This compound | Lig1 | Lig3 |
|---|---|---|---|
| TPSA (Ų) | 95.00 | 79.80 | 52.66 |
| GI Absorption | High | High | Moderate |
| BBB Penetration | No | No | No |
| Toxicity (LD₅₀) | 2000 mg/kg | 300 mg/kg | 1500 mg/kg |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
